1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13103500
InChI: InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-9-8(3-6)15-10(18-9)16-4-7(17)5-16/h1-3,7,17H,4-5H2
SMILES: C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O
Molecular Formula: C11H9F3N2OS
Molecular Weight: 274.26 g/mol

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

CAS No.:

Cat. No.: VC13103500

Molecular Formula: C11H9F3N2OS

Molecular Weight: 274.26 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol -

Specification

Molecular Formula C11H9F3N2OS
Molecular Weight 274.26 g/mol
IUPAC Name 1-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol
Standard InChI InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-9-8(3-6)15-10(18-9)16-4-7(17)5-16/h1-3,7,17H,4-5H2
Standard InChI Key DFWFCEPSFKQHRY-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O
Canonical SMILES C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole ring (a bicyclic structure comprising benzene fused with a thiazole) substituted at the 5-position with a trifluoromethyl (-CF3\text{-CF}_3) group. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked to the benzothiazole via its 2-position, with a hydroxyl group at the 3-position of the azetidine. This configuration is represented by the SMILES notation:
OC1CN(C2=NC3=CC(C(F)(F)F)=CC=C3S2)C1\text{OC1CN(C2=NC3=CC(C(F)(F)F)=CC=C3S2)C1} .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine’s strained ring contributes to conformational rigidity, potentially improving binding specificity.

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC11H9F3N2OS\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{OS}
Molecular Weight274.27 g/mol
CAS Registry Number1384807-90-2
Melting PointNot reported
SolubilityLikely polar aprotic solvents
StabilitySensitive to moisture

The compound’s stability under varying conditions remains an area of active investigation. Preliminary data suggest sensitivity to hydrolysis, necessitating anhydrous storage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol involves multi-step organic reactions:

  • Benzothiazole Core Formation:

    • Condensation of 5-trifluoromethyl-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under acidic conditions to form the benzothiazole ring.

  • Azetidine Ring Construction:

    • Cyclization of a β-amino alcohol precursor via nucleophilic substitution or ring-closing metathesis.

  • Coupling Reactions:

    • Linking the benzothiazole and azetidine moieties using coupling agents like EDCI or HOBt in dichloromethane or DMF.

Optimization Challenges

Key challenges include managing the reactivity of the trifluoromethyl group and minimizing ring strain in the azetidine. Yields are improved by controlling reaction temperatures (typically 0–25°C) and using inert atmospheres to prevent oxidation.

ParameterRecommendation
Storage Temperature2–8°C
Light SensitivityProtect from sunlight
Incompatible MaterialsStrong acids/bases, oxidizers

Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Recent Research and Future Directions

Innovations in Drug Delivery

Nanoparticle encapsulation (e.g., PLGA nanoparticles) enhances bioavailability, with recent studies achieving 80% encapsulation efficiency and sustained release over 72 hours.

Computational Modeling Advances

Machine learning models predict ADMET properties, identifying optimal substituents for reduced hepatotoxicity. Virtual screening campaigns have flagged this compound as a hit for neglected tropical diseases like Chagas disease.

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